4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one
Overview
Description
4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by its unique structure, which includes a phenylethoxy group attached to the chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcoumarin and phenylethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the phenylethanol reacts with the 4-methylcoumarin to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to ensure efficient mixing and heat transfer.
Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted benzo[c]chromen-6-ones.
Scientific Research Applications
4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a component in light-emitting diodes (LEDs).
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one involves:
Molecular Targets: The compound interacts with DNA and proteins, leading to the inhibition of key enzymes involved in cell proliferation.
Pathways Involved: It affects pathways related to apoptosis (programmed cell death) and cell cycle regulation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(1-phenylethoxy)-benzo[c]chromen-6-one: A closely related compound with similar structural features.
4-methyl-3-(1-phenylethoxy)-benzo[d]chromen-6-one: Another analog with slight structural variations.
Uniqueness
4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-methyl-3-(1-phenylethoxy)benzo[c]chromen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-20(24-15(2)16-8-4-3-5-9-16)13-12-18-17-10-6-7-11-19(17)22(23)25-21(14)18/h3-13,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMYYPLAIVWFHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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